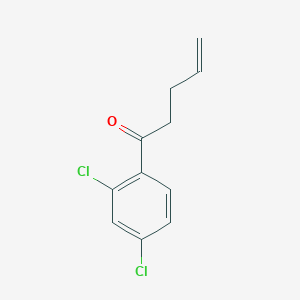
1-(2,4-Dichlorophenyl)pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)pent-4-en-1-one is an organic compound with the molecular formula C11H10Cl2O It is characterized by the presence of a dichlorophenyl group attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)pent-4-en-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate alkene under specific conditions. One common method is the Claisen-Schmidt condensation, where 2,4-dichlorobenzaldehyde reacts with pent-4-en-1-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol solvent at room temperature, followed by purification through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines, thiols, or other substituted derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)pent-4-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)pent-4-en-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of sterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, which is essential for fungal cell membrane integrity . This inhibition disrupts the cell membrane, leading to antifungal activity.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one
- 1-(2,4-Dichlorophenyl)-5-phenyl-1,4-pentadien-3-one
- 1-(4-Chlorophenyl)pentan-2-one
Comparison: 1-(2,4-Dichlorophenyl)pent-4-en-1-one is unique due to its specific substitution pattern and the presence of a pentenone backbone. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the double bond in the pentenone moiety allows for additional chemical transformations and interactions with biological targets .
Properties
CAS No. |
89544-52-5 |
|---|---|
Molecular Formula |
C11H10Cl2O |
Molecular Weight |
229.10 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)pent-4-en-1-one |
InChI |
InChI=1S/C11H10Cl2O/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h2,5-7H,1,3-4H2 |
InChI Key |
NRNFSTDVJDTLOM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















